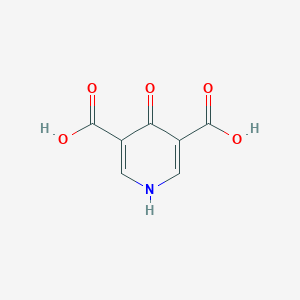

4-hydroxypyridine-3,5-dicarboxylic acid

Descripción

4-Hydroxypyridine-3,5-dicarboxylic acid is a heterocyclic compound featuring a pyridine core substituted with hydroxyl (-OH) and two carboxylic acid (-COOH) groups at positions 4, 3, and 5, respectively. This structure confers unique physicochemical properties, including enhanced polarity and hydrogen-bonding capacity, which influence its reactivity and applications in coordination chemistry, materials science, and pharmaceuticals. For instance, pyridine-3,5-dicarboxylic acid (3,5-H₂PyDC) is widely employed as a linker in metal-organic frameworks (MOFs) due to its rigid geometry and dual carboxylate groups . The hydroxyl group in 4-hydroxypyridine-3,5-dicarboxylic acid may further enhance its coordination versatility or modify its electronic properties compared to non-hydroxylated analogs.

Propiedades

Número CAS |

89677-98-5 |

|---|---|

Fórmula molecular |

C7H5NO5 |

Peso molecular |

183.12g/mol |

Nombre IUPAC |

4-oxo-1H-pyridine-3,5-dicarboxylic acid |

InChI |

InChI=1S/C7H5NO5/c9-5-3(6(10)11)1-8-2-4(5)7(12)13/h1-2H,(H,8,9)(H,10,11)(H,12,13) |

Clave InChI |

MIGJBQCGWITVNV-UHFFFAOYSA-N |

SMILES |

C1=C(C(=O)C(=CN1)C(=O)O)C(=O)O |

SMILES canónico |

C1=C(C(=O)C(=CN1)C(=O)O)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Partial Hydrolysis of Diethyl Pyridine-3,5-dicarboxylate

A key route involves the controlled hydrolysis of diethyl pyridine-3,5-dicarboxylate. In a representative procedure, potassium hydroxide (1 g, 0.018 mol) in ethanol reacts with the diester (8 g, 0.035 mol) at 20°C for 2 hours, yielding the monoethyl ester (71% yield). While this method selectively hydrolyzes one ester group, full hydrolysis to the dicarboxylic acid necessitates extended reaction times or elevated temperatures.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Base | KOH (0.018 mol) |

| Temperature | 20°C |

| Time | 2 hours |

| Yield | 71% (monoester) |

Complete hydrolysis to 4-hydroxypyridine-3,5-dicarboxylic acid would likely require:

-

Stronger bases (e.g., NaOH) at reflux temperatures (80–100°C)

-

Prolonged reaction durations (6–12 hours)

Microbial Synthesis via Enzymatic Pathways

Bacterial Strain-Mediated Production

Patented microbial methods for pyridine-2,3-dicarboxylic acids suggest analogous routes for the 3,5-isomer. For example, E. coli strains (e.g., CEL 464) cultured in minimal media with 2,3-dihydroxybenzoic acid and ammonium sulfate produce pyridine-2,3-dicarboxylic acid at 4.0 mM concentrations. Adapting this approach for 3,5-dicarboxylic acid would require:

-

Substrate Modification: Using 3,5-dihydroxybenzoic acid instead of 2,3-isomer.

-

Enzyme Engineering: Modifying dioxygenase enzymes to favor 3,5-carboxylation.

-

Optimized Fermentation:

Key Challenges:

-

Low yields (<5 mM) in current 2,3-dicarboxylic acid processes

-

Product inhibition requiring in-situ extraction

Oxidation of Methyl-Substituted Precursors

| Variable | Optimal Range |

|---|---|

| KMnO₄ Concentration | 0.5–1.0 M |

| Temperature | 80–90°C |

| Reaction Time | 4–8 hours |

| pH | 10–12 |

This method would require rigorous purification via recrystallization from hot water or ethanol.

Industrial-Scale Considerations

Continuous Flow Reactor Design

For large-scale production, continuous flow systems could enhance oxidation or hydrolysis efficiency:

-

Residence Time: 30–60 minutes

-

Yield Improvement: 15–20% over batch processes

Economic Constraints:

Análisis De Reacciones Químicas

Types of Reactions

4-hydroxypyridine-3,5-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid groups can be reduced to form alcohols.

Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.

Major Products Formed

Oxidation: Formation of 3,5-pyridinedicarboxylic acid, 4-keto-.

Reduction: Formation of 3,5-pyridinedicarboxylic acid, 4-hydroxy- alcohol derivatives.

Substitution: Formation of halogenated or nitrated pyridine derivatives.

Aplicaciones Científicas De Investigación

4-hydroxypyridine-3,5-dicarboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Acts as a chelating agent to remove metal ions from biological systems.

Medicine: Investigated for its potential use in chelation therapy for treating metal poisoning.

Industry: Used in the synthesis of metal-organic frameworks (MOFs) for catalysis and gas storage

Mecanismo De Acción

The mechanism of action of 4-hydroxypyridine-3,5-dicarboxylic acid primarily involves its ability to chelate metal ions. The carboxylic acid and hydroxyl groups coordinate with metal ions, forming stable complexes. This chelation process can sequester metal ions, preventing them from participating in harmful reactions. The compound’s molecular targets include metal ions such as iron, aluminum, copper, and zinc .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyridine-3,5-dicarboxylic Acid (3,5-H₂PyDC)

Structural Differences : Lacks the hydroxyl group at position 4.

Applications :

- MOFs : 3,5-H₂PyDC forms robust frameworks with metals like Zn²⁺ or Cu²⁺, enabling gas storage and catalysis .

- Crystallography : Co-crystallizes with 4,4′-bipyridine to form hydrogen-bonded networks, as demonstrated in single-crystal X-ray studies using SHELX software .

Research Findings : - In a 3:4 molar ratio with 4,4′-bipyridine, 3,5-H₂PyDC creates a 2D framework stabilized by O–H···N hydrogen bonds (R factor = 0.044) .

- pKa values for analogous dicarboxylic acids (e.g., imidazole-4,5-dicarboxylic acid) range from 2.1–4.5 for the first carboxyl and 5.8–7.2 for the second, suggesting similar acidity for 3,5-H₂PyDC .

Dihydropyridine-3,5-dicarboxylic Acid Esters

Structural Differences : Reduced pyridine ring (1,4-dihydropyridine) with ester groups replacing carboxylic acids.

Applications :

- Pharmaceuticals : Derivatives like 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (YM-09730) exhibit calcium channel-blocking activity .

- Antibacterial Agents : Ethyl ester derivatives show resistance-modifying effects against Staphylococcus aureus .

Research Findings : - Synthesized via Hantzsch reactions, these compounds exhibit improved lipid solubility, enhancing membrane permeability compared to dicarboxylic acids .

Furan-2,5-dicarboxylic Acid (FDCA)

Structural Differences : Replaces pyridine with a furan ring.

Applications :

- Polymers : A bio-based alternative to terephthalic acid in polyesters, with comparable thermal stability (decomposition temperature >300°C) .

Research Findings : - FDCA’s rigid planar structure facilitates crystallinity in polymers, whereas 4-hydroxypyridine-3,5-dicarboxylic acid’s hydroxyl group may introduce steric hindrance or additional hydrogen bonding in materials .

Imidazole-4,5-dicarboxylic Acid

Structural Differences : Contains an imidazole ring instead of pyridine.

Applications :

- Drug Discovery : Serves as a scaffold for kinase inhibitors due to its hydrogen-bonding capability .

- Coordination Chemistry : Forms complexes with transition metals, though less commonly than pyridine analogs .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound | Solubility (Water) | pKa (Carboxyl Groups) | Melting Point (°C) |

|---|---|---|---|

| Pyridine-3,5-dicarboxylic acid | Moderate | ~2.5, ~5.5* | >300 (decomposes) |

| FDCA | Low | 2.1, 3.8 | 342 |

| Imidazole-4,5-dicarboxylic acid | High | 2.1, 5.8 | 280–285 |

*Estimated based on analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.